Furfuryl-d2 Thiol
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Overview
Description
Furfuryl-d2 Thiol, also known as 2-Furfurylthiol, 2-furanmethanethiol, furfuryl mercaptan, and many other names, is an oily organic liquid . It is best known as the principal odor component of roasting and brewing coffee .
Synthesis Analysis
In the late 1920s, a series of patents, primarily by noted organic chemist Hermann Staudinger at the University of Freiburg (Germany), described syntheses of 2-furfurylthiol . In a 1928 Canadian patent, Staudinger and co-inventor Thadeus Reichstein treated furfural with ammonium hydrogen sulfide (NH4HS) to make bis(furylmethyl) disulfide, which they then reduced to the thiol . In a Swiss patent the same year, these inventors cited sodium sulfide and elemental zinc, aluminum, and sodium as useful reducing agents .
Molecular Structure Analysis
The molecular formula of Furfuryl-d2 Thiol is C9H8OS . Its average mass is 164.224 Da and its monoisotopic mass is 164.029587 Da .
Chemical Reactions Analysis
The hydrogenation of furfural is one of the most versatile reactions to upgrade furanic components to biofuels . For instance, it can lead to plenty of downstream products, such as (tetrahydro)furfuryl alcohol, 2-methyl(tetrahydro)furan, lactones, levulinates, cyclopentanone(l), or diols, etc .
Physical And Chemical Properties Analysis
Furfuryl-d2 Thiol has a density of 1.2±0.1 g/cm3 . Its boiling point is 229.3±20.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C .
Scientific Research Applications
Flavor and Aroma Enhancement in Coffee and Food
- Synthesis : It can be synthesized via acid-catalyzed reaction of furfuryl alcohol and thiourea, producing an isothiouronium intermediate that liberates the free thiol upon base hydrolysis .
Medicinal Chemistry and Drug Development
- Potential : Furan derivatives, including furfuryl-d₂ thiol, exhibit therapeutic advantages such as anti-ulcer, diuretic, muscle relaxant, anti-inflammatory, and anti-cancer properties .
Heterocyclic Chemistry and Synthesis of Furan Derivatives
Mechanism of Action
Target of Action
Furfuryl-d2 Thiol, also known as dideuterio(furan-2-yl)methanethiol, is an organic compound that is primarily known for its role in the aroma of roasting and brewing coffee . It is the principal odor component of these processes .
Mode of Action
The compound interacts with olfactory receptors, triggering a sensory response that is perceived as the characteristic coffee aroma
Biochemical Pathways
Furfuryl-d2 Thiol is derived from furfural, which itself is a product of the degradation of hemicellulose, a component of plant biomass . The conversion of furfural into Furfuryl-d2 Thiol involves a series of chemical reactions, including the acid-catalyzed reaction of furfuryl alcohol and thiourea to produce an isothiouronium intermediate, which liberates the free thiol upon base hydrolysis .
Result of Action
The primary result of the action of Furfuryl-d2 Thiol is the generation of the characteristic aroma associated with coffee. This aroma is a key factor in the sensory experience of coffee consumption and plays a significant role in the overall perception and enjoyment of the beverage .
Action Environment
The action of Furfuryl-d2 Thiol is influenced by various environmental factors. For instance, the concentration of the compound can affect the intensity of the aroma. Additionally, other compounds present in the coffee can interact with Furfuryl-d2 Thiol, potentially altering its aroma profile. Temperature and pH may also influence the stability and efficacy of the compound .
Safety and Hazards
Future Directions
Furfural has been considered as one of the most promising platform molecules directly derived from biomass . The aim of this review is to discuss recent advances in the catalytic hydrogenation of furfural towards (tetrahydro)furfuryl alcohol and 2-methyl(tetrahydro)furan in terms of different non-noble metal and noble metal catalytic systems .
properties
IUPAC Name |
dideuterio(furan-2-yl)methanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2/i4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFTZDQKIXPDAF-APZFVMQVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CO1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661988 |
Source
|
Record name | (Furan-2-yl)(~2~H_2_)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136430-22-3 |
Source
|
Record name | (Furan-2-yl)(~2~H_2_)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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